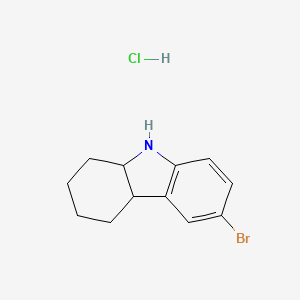

6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride

Description

Properties

IUPAC Name |

6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12;/h5-7,9,11,14H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBDJZKQOLOBPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=C(N2)C=CC(=C3)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride typically involves the bromination of 2,3,4,4a,9,9a-hexahydro-1H-carbazole. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The resulting brominated product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The process may include recrystallization or other purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution under SNAr conditions. For example:

Reaction with dimethylamine

-

Substrate : 6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole

-

Reagents : Dimethylamine, base (e.g., NaH)

-

Conditions : Polar aprotic solvent (DMF/THF), 60–80°C

-

Product : (6-Dimethylamino-2,3,4,4a,9,9a-hexahydro-1H-carbazol-3-yl)-dimethyl-amine (CAS: 1187932-90-6) .

Cyclization and Heterocycle Formation

The carbazole framework participates in cycloadditions and annulations:

Example: Synthesis of fused oxadiazolo-pyridazines

-

Substrate : 6-Bromo-hexahydrocarbazole

-

Conditions : CH₂Cl₂, reflux

-

Product : 4,7-Bis(hexahydrocarbazol-9-yl)- oxadiazolo[3,4-d]pyridazine (D-A-D structure) .

This reaction highlights its utility in constructing donor-acceptor systems for materials science .

Reductive Dehalogenation

Cross-Coupling Reactions

Suzuki-Miyaura coupling using Pd catalysts enables arylation at C-6:

-

Substrate : 6-Bromo-hexahydrocarbazole

-

Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Conditions : DME/H₂O, 80°C

-

Product : 6-Aryl derivatives (analogous to methods in carbazole chemistry) .

Stability and Handling

-

Solubility : Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), MeOH; insoluble in hexanes .

-

Storage : Stable at −20°C under inert gas; hygroscopic as hydrochloride salt .

Comparative Reactivity

| Reaction Type | Hexahydrocarbazole HCl | Fully Aromatic Carbazole |

|---|---|---|

| Electrophilic Substitution | Moderate (C-3, C-6) | High (C-3, C-6, C-9) |

| Reductive Bromine Loss | Fast (Pd-C/H₂) | Slow |

| Cycloaddition | Favored (strain relief) | Limited |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H15BrClN

- Molecular Weight : 288.61 g/mol

- CAS Number : 1808899-40-2

The compound features a complex structure that contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride serves as an important intermediate in organic synthesis. It has been utilized in:

Synthesis of Dyes and Pigments

The compound can be employed as a building block for synthesizing donor–π spacer–acceptor (D–π–A) dyes used in dye-sensitized solar cells (DSSCs). These structures are crucial for enhancing the efficiency of solar energy conversion .

Cross-Coupling Reactions

It has been involved in cross-coupling reactions such as Suzuki and Heck reactions to form complex organic molecules. For instance, studies have shown that derivatives of this compound can engage in direct C–H activation reactions to synthesize new compounds with potential applications in materials science .

Material Science

This compound is also significant in the development of new materials:

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its derivatives have been studied for use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), where they contribute to improved charge transport properties .

Photovoltaics

As mentioned earlier, its role in synthesizing D–π–A dyes has implications for photovoltaic technologies. The structural modifications of this compound can lead to materials with enhanced light absorption and electron transfer capabilities .

Medicinal Chemistry

The pharmacological potential of this compound has been explored in various studies:

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. Studies have demonstrated that structural modifications can enhance their potency and selectivity towards cancer cells .

Neuropharmacology

The compound has been investigated for its neuroprotective properties and potential use in treating neurodegenerative diseases. Its ability to interact with specific neurotransmitter systems makes it a candidate for further exploration in neuropharmacology .

Case Studies

Mechanism of Action

The mechanism of action of 6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride involves its interaction with specific molecular targets. The bromine atom and the carbazole core play crucial roles in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural Features and Properties

Key Observations :

Saturation Level :

- The hexahydro structure (target compound) has greater saturation than tetrahydro analogs (e.g., 21865-50-9), reducing aromaticity and altering electronic properties .

- Increased saturation may enhance stability but reduce conjugation, impacting applications in optoelectronics .

Substituents :

- Bromine : Common in all analogs, enabling cross-coupling reactions. Position (C6 vs. C9) affects regioselectivity .

- Hydrochloride Salt : Unique to the target compound, improving solubility for biological assays .

Key Observations :

- The target compound’s synthesis mirrors methods for non-salt analogs but requires careful handling of the hydrochloride moiety .

- Suzuki coupling, effective for functionalizing brominated carbazoles in solar cell dyes , may face challenges with hexahydro derivatives due to steric hindrance .

Pharmaceuticals :

- The target compound’s hydrochloride salt form aligns with intermediates in hormonal therapies (e.g., 4a-methyl analogs in contraceptive research ).

- Non-salt analogs (e.g., 21865-50-9) lack the solubility required for drug formulation .

Organic Electronics :

- Hexahydrocarbazole derivatives with electron-deficient groups (e.g., 2,1,3-benzotriazole) show promise in OLEDs (quantum yield: 62.6%) .

- The target compound’s bromine could enable its use as a precursor for D-π-A dyes, though its saturation may reduce charge transport efficiency compared to aromatic analogs .

Biological Activity

6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride (CAS No. 1808899-40-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C₁₂H₁₅BrClN

- Molecular Weight : 288.61 g/mol

- CAS Number : 1808899-40-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of carbazole derivatives. Specifically, carbazole compounds have shown significant antibacterial and antifungal activities. For instance:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 8a | Moderate antibacterial | 25 |

| 9c | Excellent antifungal | 5 |

| 10f | Significant antibacterial | 10 |

Surendiran et al. demonstrated that compounds with methoxy and chloro groups exhibited good antibacterial activities against various pathogens when tested at concentrations of 25 µg/mL .

Anticancer Activity

The anticancer potential of carbazole derivatives is another area of active research. For example:

- A study by Kaushik et al. evaluated several N-substituted carbazoles against lung carcinoma cell lines (A549). Compounds with electron-donating groups showed enhanced cytotoxicity.

- Zhu et al. reported that specific carbazole derivatives exhibited IC₅₀ values of 5.9 µg/mL against C6 glioma cells and 25.7 µg/mL against A549 cells, indicating promising anticancer activity .

Case Study: Antitumor Effects

In a comparative study on various carbazole derivatives:

- Compound 18 was noted for its significant anticancer activity due to the presence of a fluoro group at the para position, enhancing its efficacy against tumor cell lines .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis pathways. The presence of bromine and other substituents can influence the compound's lipophilicity and ability to penetrate cellular membranes.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride?

Answer: Synthesis typically involves bromination of the carbazole precursor under inert conditions (e.g., nitrogen atmosphere) using brominating agents like N-bromosuccinimide (NBS). Post-synthesis purification often employs column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is critical for analytical validation . Safety protocols, such as avoiding water contact during purification (to prevent decomposition), are essential .

Q. What analytical techniques are most effective for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm hydrogenation patterns and bromine substitution.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification (e.g., expected m/z for C₁₂H₁₄BrN·HCl).

- X-ray Crystallography: For definitive stereochemical assignment, though challenges arise due to the compound’s reduced symmetry and hydrochloride salt formation .

- Elemental Analysis: To validate stoichiometry (C, H, N, Br, Cl percentages) .

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Storage: Keep in airtight containers under dry, dark conditions (≤25°C) to prevent degradation; avoid proximity to oxidizers .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., receptors or enzymes)?

Answer:

- In Silico Docking: Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities against targets like serotonin receptors, leveraging the carbazole scaffold’s known neuroactivity.

- In Vitro Assays: Radioligand binding assays (e.g., using ³H-labeled ligands) to quantify competitive inhibition.

- Theoretical Frameworks: Link results to receptor modulation theories (e.g., allosteric vs. orthosteric binding) to contextualize mechanisms .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (e.g., HCl loss at ~150°C).

- pH Stability Studies: Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC. Acidic conditions may hydrolyze the carbazole ring, while basic conditions could dehydrohalogenate the bromide .

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

Q. What computational approaches are suitable for modeling the compound’s electronic properties?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and spectroscopic behavior.

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to understand aggregation tendencies.

- AI Integration: Implement machine learning (e.g., COMSOL Multiphysics) to optimize synthetic pathways or predict byproducts .

Q. How should contradictory data (e.g., varying bioactivity across studies) be addressed methodologically?

Answer:

- Factorial Design: Systematically vary experimental parameters (e.g., solvent polarity, temperature) to identify confounding factors .

- Meta-Analysis: Aggregate published data using statistical tools (e.g., R or Python’s SciPy) to detect biases or outliers.

- Reproducibility Checks: Replicate studies under standardized conditions (e.g., ICH guidelines for dissolution testing) .

Methodological Recommendations

- Theoretical Alignment: Ground studies in carbazole pharmacology or heterocyclic chemistry frameworks to ensure relevance .

- Interdisciplinary Collaboration: Partner with computational chemists for modeling and toxicologists for safety profiling .

- Ethical Data Reporting: Disclose all experimental conditions (e.g., solvent grades, equipment calibration) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.